molecular formula C12H8F3N3O4 B2670363 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006957-25-0

4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid

Cat. No.: B2670363
CAS No.: 1006957-25-0
M. Wt: 315.208
InChI Key: NUZNEXWCYYQZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a synthetically designed pyrazole derivative of significant interest in medicinal chemistry and antibacterial research. This compound integrates a nitro group and a trifluoromethyl group on the pyrazole ring, a structural motif found in potent growth inhibitors of drug-resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii . The benzoic acid moiety provides a handle for further chemical modification, making this molecule a valuable chemical intermediate . The presence of the 3-trifluoromethyl group on the pyrazole ring is a key feature known to enhance the potency and selectivity of bioactive molecules . Furthermore, the 4-nitro group can serve as a synthetic precursor; reduction of this group can lead to 4-aminopyrazole derivatives, which are valuable building blocks for more complex molecules . Research into similar pyrazole-based compounds has shown that they can act by disrupting bacterial cell membranes or by inhibiting bacterial fatty acid biosynthesis (FAB), a crucial pathway for bacterial survival . This makes our high-purity 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid a critical reagent for researchers developing novel antibiotics to combat multidrug-resistant ESKAPE pathogens and for synthesizing a diverse library of compounds for structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4/c13-12(14,15)10-9(18(21)22)6-17(16-10)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNEXWCYYQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H13F3N4O2
  • Molecular Weight : 368.29 g/mol

The presence of the trifluoromethyl group and the nitro substituent on the pyrazole ring contributes to its biological activity by enhancing lipophilicity and modulating electronic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research indicates that 4-nitro pyrazole derivatives possess strong antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) reported .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid15Staphylococcus aureus
3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid20E. coli
5-methyl-3-(trifluoromethyl)-1H-pyrazole10Pseudomonas aeruginosa

Antitumor Activity

The compound has also been studied for its antitumor properties. Pyrazole derivatives have shown promising results in inhibiting various cancer cell lines by targeting specific kinases involved in tumor growth. Notably, compounds exhibiting high affinity for BRAF(V600E) and EGFR have been synthesized, indicating potential for use in targeted cancer therapies .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups like nitro and trifluoromethyl enhances potency against bacterial strains while maintaining low toxicity to human cells .

Table 2: Structure-Activity Relationships

SubstituentBiological ActivityRemarks
Nitro GroupIncreased antibacterial activityEnhances lipophilicity
TrifluoromethylImproved binding affinity to targetsModulates electronic properties
Methyl GroupVariable activity depending on positionInfluences overall stability

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against clinical isolates of S. aureus, demonstrating that modifications on the pyrazole ring led to compounds with MIC values significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that certain pyrazole derivatives induced apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid. Research indicates that compounds containing trifluoromethyl groups exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) demonstrating their efficacy as potential antibiotics .

Case Study: Antimicrobial Efficacy
A study synthesized various derivatives of benzoic acid and tested their antibacterial activity. Among them, certain pyrazole derivatives showed remarkable growth inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .

Anti-inflammatory Properties

Mechanisms of Action
The presence of the nitro group in the compound is believed to contribute to its anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study: In Vivo Studies
In vivo studies have demonstrated that pyrazole derivatives can reduce inflammation in animal models, showing promise for future therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Material Science Applications

Polymer Chemistry
The unique chemical structure of 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the trifluoromethyl group .

Case Study: Polymer Synthesis
Research has investigated the use of this compound in creating high-performance polymers that exhibit improved resistance to solvents and thermal degradation, making them suitable for applications in aerospace and automotive industries .

Agricultural Chemistry

Pesticidal Activity
Compounds containing trifluoromethyl groups are known to exhibit pesticidal properties. The application of 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid in agrochemicals has been explored for its ability to act as an effective herbicide or fungicide, potentially offering a new avenue for crop protection .

Case Study: Herbicidal Efficacy
Field trials have shown that formulations containing this compound can significantly reduce weed populations while being less harmful to surrounding crops, indicating its potential as a selective herbicide .

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryEffective against Gram-positive bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines
Material ScienceEnhances thermal stability in polymers
Agricultural ChemistryExhibits pesticidal properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid (CAS 514800-72-7)
  • Structure : Replaces -CF₃ with bromo (-Br) at position 3.
4-{[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic Acid
  • Structure: Substitutes nitro (-NO₂) with chloro (-Cl) at position 4.
  • Impact : Chloro’s moderate electron-withdrawing nature may decrease the compound’s acidity compared to the nitro analog. This substitution is relevant for tuning metabolic stability .
4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic Acid Hydrochloride
  • Structure: Replaces nitro (-NO₂) with amino (-NH₂) at position 4.
  • Impact: The amino group’s electron-donating properties increase the pyrazole’s basicity and may enhance hydrogen-bonding interactions in biological systems. This derivative is a candidate for kinase inhibitors or receptor antagonists .

Variations in the Acid Moiety

2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic Acid
  • Structure: Replaces benzoic acid with butanoic acid.
  • Impact: The aliphatic chain may improve solubility in non-polar environments but reduce aromatic stacking interactions. The molecular weight (240.18 g/mol) is lower than the benzoic acid analog .
4-(3-Amino-4-bromo-pyrazol-1-ylmethyl)-benzoic Acid Hydrazide
  • Structure : Substitutes the carboxylic acid (-COOH) with a hydrazide (-CONHNH₂).
  • Impact : Hydrazide derivatives are often explored for antimicrobial or anticancer activities due to their chelating properties .

Positional Isomerism and Functional Group Orientation

4-Nitro-2-(trifluoromethyl)benzoic Acid (CAS 320-37-6)
  • Structure : A benzoic acid isomer with nitro and -CF₃ groups at positions 4 and 2, respectively.
  • Impact : Altered electronic distribution affects acidity (pKa) and crystallization behavior, as seen in its commercial availability with >95% purity .

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Position Electronic Effect Impact on Benzoic Acid Acidity
-NO₂ 4 Strong electron-withdrawing Increases acidity (lower pKa)
-CF₃ 3 Moderate electron-withdrawing Stabilizes deprotonated form
-NH₂ 4 Electron-donating Decreases acidity (higher pKa)
-Br 4 Weak electron-withdrawing Moderate increase in acidity

Key Research Findings

  • Synthetic Efficiency: The nitro-to-amino conversion (e.g., 42b → 42a in ) demonstrates the compound’s utility as a versatile intermediate for derivatization.
  • Biological Relevance : The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid?

Answer:
The synthesis typically involves coupling a nitro-substituted pyrazole derivative with a benzoic acid scaffold via a methylene linker. Key steps include:

  • Mannich Reaction: Formation of the methylene bridge using formaldehyde or formaldehyde equivalents under basic conditions, as demonstrated in analogous pyrazole-benzoic acid syntheses .
  • Nitro Group Introduction: Nitration at the pyrazole 4-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate.
  • Trifluoromethylation: Incorporation of the CF₃ group via nucleophilic substitution or radical methods.

Example Protocol (Adapted from ):

Step Reagents/Conditions Yield Purity
Pyrazole NitrationHNO₃ (conc.), H₂SO₄, 0–5°C65–75%90–95%
Methylene CouplingFormaldehyde, K₂CO₃, DMF, 80°C50–60%≥97%
PurificationRecrystallization (EtOH/H₂O)≥99%

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H NMR: Look for signals corresponding to the pyrazole ring (δ 7.5–8.5 ppm), methylene bridge (δ 4.5–5.5 ppm), and benzoic acid protons (δ 8.0–8.5 ppm for aromatic H). Absence of impurities (e.g., unreacted intermediates) is critical .
  • IR: Confirm the presence of -COOH (broad peak ~2500–3300 cm⁻¹), NO₂ (asymmetric stretch ~1520 cm⁻¹), and CF₃ (strong absorption ~1150 cm⁻¹).
  • Mass Spectrometry (HRMS): Match the molecular ion peak to the exact mass (e.g., C₁₂H₉F₃N₃O₄⁺: calculated 316.0543, observed 316.0540) .

Advanced: How can reaction conditions be optimized to improve yield in the trifluoromethylation step?

Answer:
Optimization strategies include:

  • Catalyst Screening: Use Cu(I)/ligand systems (e.g., CuI/1,10-phenanthroline) to enhance CF₃ radical generation .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Real-Time Monitoring: Use LC-MS to track intermediate consumption and adjust reagent stoichiometry dynamically.

Data Contradiction Example:
If yields plateau at 70%, investigate competing pathways (e.g., hydrolysis of CF₃ groups under acidic conditions) via ¹⁹F NMR .

Advanced: How should discrepancies in biological activity data (e.g., antimicrobial assays) be analyzed?

Answer:

  • Experimental Design: Standardize assay conditions (e.g., bacterial strain, inoculum size, incubation time) to minimize variability .
  • Control Compounds: Include positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) to validate results.
  • Statistical Analysis: Apply ANOVA or t-tests to assess significance of activity differences. For example, reported MIC values with ±10% variability across replicates.
  • Matrix Effects: Address sample degradation (e.g., organic compound instability in aqueous media) by stabilizing samples at 4°C during testing .

Advanced: What strategies are effective for studying metabolic stability or degradation products?

Answer:

  • In Vitro Metabolism: Incubate the compound with liver microsomes (human/rat) and monitor via LC-HRMS for phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Isotopic Labeling: Use ¹⁴C-labeled analogs to track metabolic pathways.
  • Degradation Studies: Expose the compound to simulated gastric fluid (pH 1.2) or UV light to identify hydrolytic/photolytic byproducts.

Key Finding from :
Analogous pyrazole-benzoic acid hybrids showed hydroxylation at the para position of the phenyl ring as a primary metabolic pathway.

Advanced: How can computational methods aid in rationalizing structure-activity relationships (SAR)?

Answer:

  • Docking Studies: Model interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock Vina.
  • QSAR Modeling: Corrogate electronic (Hammett σ) and steric (molar refractivity) parameters with bioactivity data.
  • DFT Calculations: Predict reactive sites (e.g., electrophilic nitro group) using frontier molecular orbital (FMO) analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.